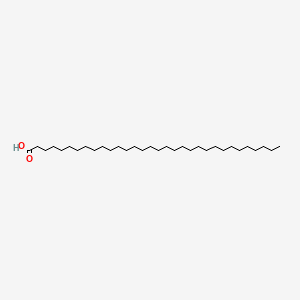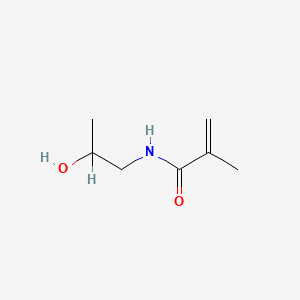
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of five fluorine atoms and a nitromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene can be synthesized through the nitration of pentafluorotoluene. The nitration process typically involves the reaction of pentafluorotoluene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Reduction: 1,2,3,4,5-Pentafluoro-6-(aminomethyl)benzene.
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms and the nitro group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound can also undergo reduction to form an aminomethyl derivative, which may interact with biological targets through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nitromethyl group.
2,3,4,5,6-Pentafluorotoluene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2,3,4,5-Pentafluoro-6-iodobenzene: Contains an iodine atom, which can participate in different types of chemical reactions.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is unique due to the presence of both electron-withdrawing fluorine atoms and a nitromethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Propriétés
Numéro CAS |
90826-57-6 |
|---|---|
Formule moléculaire |
C7H2F5NO2 |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(nitromethyl)benzene |
InChI |
InChI=1S/C7H2F5NO2/c8-3-2(1-13(14)15)4(9)6(11)7(12)5(3)10/h1H2 |
Clé InChI |
QTSPAMWUNUOOKF-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] |
Synonymes |
alpha-nitro-2,3,4,5,6-pentafluorotoluene N-23456-PFT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















